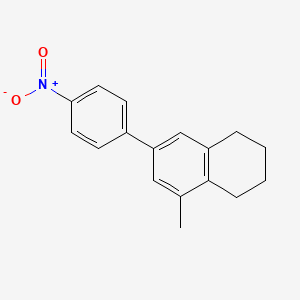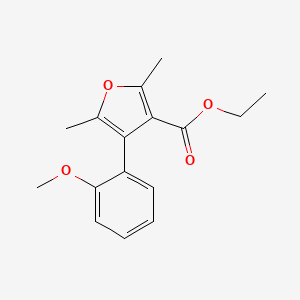
4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid is a heterocyclic organic compound that features a pyridinium ring with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid typically involves the following steps:
Formation of the Pyridinium Ring: The pyridinium ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The cyano, methyl, and carboxylic acid groups are introduced through various substitution reactions. For example, nitration followed by reduction can introduce the cyano group, while carboxylation can introduce the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Various substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents, such as chlorine or bromine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
- 4-(dimethylamino)pyridin-1-ium bromide
Uniqueness
4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable for certain applications where these properties are advantageous.
Properties
CAS No. |
853648-80-3 |
|---|---|
Molecular Formula |
C8H6N2O3 |
Molecular Weight |
178.14 g/mol |
IUPAC Name |
4-cyano-2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c1-5-7(8(11)12)6(4-9)2-3-10(5)13/h2-3H,1H3,(H,11,12) |
InChI Key |
LPCPSHRIKWIJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC(=C1C(=O)O)C#N)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Iodophenoxy)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B14190025.png)


![N-[3-(4-Chlorobenzoyl)thieno[2,3-c]pyridin-2-yl]acetamide](/img/structure/B14190043.png)




![2-{3-[Dimethyl(octadecyl)silyl]propyl}butanedioic acid](/img/structure/B14190078.png)



![2'-Fluoro-1-hydroxy[1,1'-biphenyl]-4(1H)-one](/img/structure/B14190102.png)

